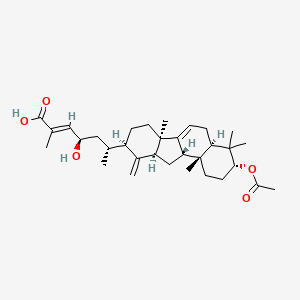![molecular formula C19H22N2O2 B15241734 2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
2,2'-[Propylenebis(nitriloethylidyne)]di-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a propylenebis(nitriloethylidyne) linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol typically involves the reaction of 2,2’-[propylenebis(nitriloethylidyne)] with phenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Aplicaciones Científicas De Investigación
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitriloethylidyne linkage provides additional sites for chemical interactions, making this compound versatile in its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ethylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Butylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Hexylenebis(nitriloethylidyne)]di-phenol
Uniqueness
Compared to similar compounds, 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is unique due to its specific propylenebis(nitriloethylidyne) linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain scientific and industrial applications .
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]propyl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H22N2O2/c1-13(21-15(3)17-9-5-7-11-19(17)23)12-20-14(2)16-8-4-6-10-18(16)22/h4-11,13,22-23H,12H2,1-3H3 |
Clave InChI |
VLWZKQBFSQRPSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=C(C)C1=CC=CC=C1O)N=C(C)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


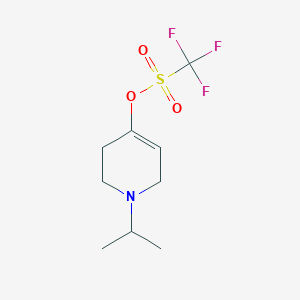
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
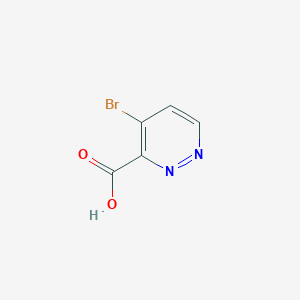
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)

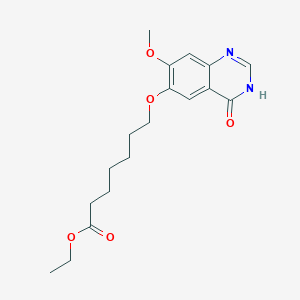
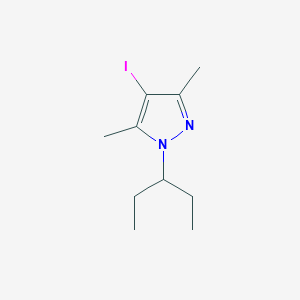
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
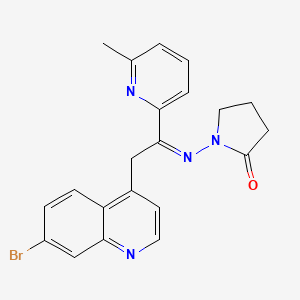
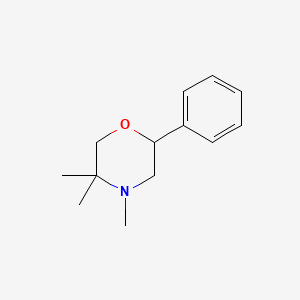
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
